N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide
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Overview
Description
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of multiple fluorine atoms and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide typically involves the reaction of 2,5-difluoroaniline with 2,6-difluoro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2,5-difluorophenyl)-2,6-difluoro-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interactions of fluorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, in anticancer research, the compound may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: Similar structure but with a pyrazine ring instead of a benzamide.
2,5-difluorophenyl isocyanate: Contains an isocyanate group instead of a nitro group.
4-(aminosulfonyl)-N-(2,5-difluorophenyl)methyl-benzamide: Contains an aminosulfonyl group.
Uniqueness
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is unique due to the combination of multiple fluorine atoms and a nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHHYLBZWZXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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